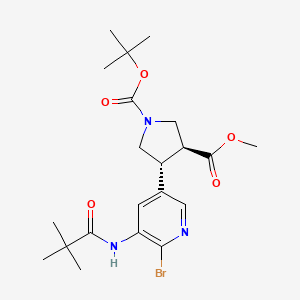![molecular formula C9H14N4 B1523888 [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine CAS No. 944902-04-9](/img/structure/B1523888.png)
[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine
Übersicht
Beschreibung
[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine is a heterocyclic compound with a pyrimidine ring substituted with a pyrrolidine group and a methanamine group. This compound is of interest due to its potential pharmacological activities and applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine has several scientific research applications, including:
Wirkmechanismus
Target of Action
The primary targets of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine are a variety of enzymes and receptors. These include the vanilloid receptor 1 , the insulin-like growth factor 1 receptor , phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 . These targets play crucial roles in various biological processes, including pain perception, growth factor signaling, cyclic nucleotide signaling, energy metabolism, vasoconstriction, and leukocyte trafficking .
Mode of Action
This compound interacts with its targets by acting as an antagonist or inhibitor . This means it binds to these targets and blocks their normal function, leading to changes in the downstream signaling pathways .
Biochemical Pathways
The compound affects several biochemical pathways due to its wide range of targets. For instance, it can influence the cyclic nucleotide signaling pathway by inhibiting phosphodiesterase type 5 . It can also affect the insulin-like growth factor signaling pathway by modulating the insulin-like growth factor 1 receptor . Additionally, it can impact the energy metabolism pathway by inhibiting isocitrate dehydrogenase 1 .
Result of Action
The molecular and cellular effects of this compound’s action include antioxidative and antibacterial properties . It also affects the cell cycle . In addition, a pyrrolidin-1-yl derivative exhibited strong antiproliferative activities against four cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Another method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step . The reaction conditions typically involve the use of trifluoroacetic acid as a catalyst and the reaction progress is monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with aromatic and heterocyclic C-nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic acid, aromatic and heterocyclic C-nucleophiles, and various oxidizing and reducing agents . The reaction conditions often involve room temperature and the use of solvents such as toluene and ethyl acetate .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reactions with aromatic C-nucleophiles can yield substituted pyrimidine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine include other pyrrolidine and pyrimidine derivatives, such as:
- 2-(Pyrrolidin-1-yl)pyrimidine
- 2-(Pyridin-2-yl)pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as an antagonist and modulator of various receptors and enzymes sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
(2-pyrrolidin-1-ylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-7-8-3-4-11-9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZOQRUBOAQWEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267955 | |
| Record name | 2-(1-Pyrrolidinyl)-4-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-04-9 | |
| Record name | 2-(1-Pyrrolidinyl)-4-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944902-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Pyrrolidinyl)-4-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(pyrrolidin-1-yl)pyrimidin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]-N-methylcarbamate](/img/structure/B1523813.png)


![[4-(4-Aminophenoxy)phenyl]methanol](/img/structure/B1523817.png)
![6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B1523819.png)
![2-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523823.png)

![Methyl 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate](/img/structure/B1523827.png)

